1-(3-Nitrophenyl)cyclopentan-1-amine
Description
1-(3-Nitrophenyl)cyclopentan-1-amine is a cyclopentane-based amine derivative featuring a meta-nitro-substituted phenyl ring. The nitro group’s electron-withdrawing nature distinguishes it from other substituents, influencing reactivity, solubility, and biological activity. This article compares the compound with key analogs to infer its characteristics.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3-nitrophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14N2O2/c12-11(6-1-2-7-11)9-4-3-5-10(8-9)13(14)15/h3-5,8H,1-2,6-7,12H2 |
InChI Key |
FLABWXLPHLTIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)cyclopentan-1-amine typically involves the nitration of cyclopentanone followed by reductive amination. The nitration process introduces the nitro group to the phenyl ring, and the reductive amination attaches the amine group to the cyclopentane ring. Common reagents used in these reactions include nitric acid for nitration and reducing agents like sodium borohydride for reductive amination .
Industrial Production Methods: Industrial production of 1-(3-Nitrophenyl)cyclopentan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly impacts molecular weight, polarity, and solubility. Below is a comparative analysis:
*Calculated based on substituent replacement from chloro analog.
Key Observations :
Structural Modifications and Bioactivity
- Sulfur-Containing Derivatives : Compounds like N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine (C₇H₁₅NS, MW 145.27 ) introduce sulfur, which may enhance binding to metal ions or biological targets.
Biological Activity
1-(3-Nitrophenyl)cyclopentan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and relevant research findings.
The synthesis of 1-(3-Nitrophenyl)cyclopentan-1-amine typically involves the nitration of cyclopentanone followed by reductive amination. The nitration introduces the nitro group onto the phenyl ring, while reductive amination attaches the amine group to the cyclopentane structure. Key reagents include nitric acid for nitration and sodium borohydride for the reduction step.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 216.24 g/mol
- Functional Groups: Nitro group (-NO), Amine group (-NH)
The biological activity of 1-(3-Nitrophenyl)cyclopentan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various pharmacological effects. The amine group facilitates hydrogen bonding and ionic interactions with target proteins, influencing their activity.
Antimicrobial Activity
Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. The mechanism typically involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.
Case Study:
In a study evaluating a series of nitro-substituted compounds, 1-(3-Nitrophenyl)cyclopentan-1-amine demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 1-(3-Nitrophenyl)cyclopentan-1-amine has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features.
Research Findings:
In vitro assays showed that 1-(3-Nitrophenyl)cyclopentan-1-amine inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that this inhibition may be due to cell cycle arrest and induction of apoptosis .
Comparative Biological Activity
To better understand the biological activity of 1-(3-Nitrophenyl)cyclopentan-1-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Nitrophenyl)cyclopentan-1-amine | Nitro group on phenyl ring | Antimicrobial, Anticancer |
| 1-(4-Nitrophenyl)cyclopentan-1-amine | Nitro group para to amine | Anticancer, Anti-inflammatory |
| 1-(4-Methylphenyl)cyclopentan-1-amine | Methyl substitution on phenyl | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
